N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications
Autoimmune Disease Treatment
The compound closely related to the query, ceralifimod (ONO-4641), is a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5 receptors. It has been identified as a potential treatment for autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The compound showed significant selectivity for S1P1 over S1P3 receptors, reducing undesirable effects associated with S1P3 activation. The effectiveness of this compound in treating autoimmune diseases underscores the critical role of S1P receptor modulation in managing such conditions (H. Kurata et al., 2017).
Cancer Research and Therapy
Several compounds structurally related to the one have demonstrated anticancer activities. For instance, derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl have shown potential in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. These findings suggest a promising direction for the development of new therapeutic agents targeting sigma receptors, which are implicated in cancer proliferation (F. Berardi et al., 2005).
Pharmacological Characterization
Compounds with the tetrahydronaphthalene core have been explored for their pharmacological properties, including their role as σ receptor ligands with potential agonist activity at the σ2 site. Such research is pivotal for understanding the interaction between these compounds and σ receptors, which could lead to novel therapeutic applications in oncology and beyond (F. Berardi et al., 2004).
Properties
IUPAC Name |
N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-27-18-9-5-4-8-17(18)13-22-19(24)20(25)23-14-21(26)11-10-15-6-2-3-7-16(15)12-21/h2-9,26H,10-14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJHNYEJVANCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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